2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound that belongs to the class of pyridyl sulfanyl derivatives. This compound is characterized by the presence of an amino group, two cyano groups, and a sulfanyl group attached to a pyridine ring, along with a cyclohexylacetamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving malononitrile, thiols, and aldehydes.
Introduction of the Cyclohexylacetamide Moiety: The cyclohexylacetamide group is introduced through an acylation reaction, where the amino group on the pyridine ring reacts with cyclohexylacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE include other pyridyl sulfanyl derivatives, such as:
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-PHENYLACETAMIDE: Differing by the substitution of the cyclohexyl group with a phenyl group.
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE: Featuring a fluorophenyl group instead of the cyclohexyl group
These compounds share similar core structures but differ in their substituents, which can influence their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h6,12H,1-5,9H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDBABAIQPYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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